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Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline

Cat. No.: B147265 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous

identification of isomeric compounds is a cornerstone of chemical analysis. In the case of

substituted anilines, which are prevalent scaffolds in medicinal chemistry and materials

science, positional isomers can exhibit vastly different biological activities and physical

properties. This guide provides a comprehensive spectroscopic comparison of 4-Methoxy-N-
methylaniline and its ortho- and meta-isomers, presenting key differentiating features across

various analytical techniques.

This comparison guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy to provide a clear

framework for distinguishing between 2-Methoxy-N-methylaniline, 3-Methoxy-N-methylaniline,

and 4-Methoxy-N-methylaniline.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the three isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides a detailed fingerprint of the chemical environment of

hydrogen atoms within a molecule. The substitution pattern on the aromatic ring significantly

influences the chemical shifts (δ) and coupling patterns of the aromatic protons.
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Compound
δ (ppm) - Aromatic
Protons

δ (ppm) - OCH₃ δ (ppm) - NCH₃

4-Methoxy-N-

methylaniline

6.82 (d, J = 8.7 Hz,

2H), 6.60 (d, J = 8.6

Hz, 2H)

3.77 (s, 3H) 2.81 (s, 3H)

3-Methoxy-N-

methylaniline

7.12 (t, J = 8.1 Hz,

1H), 6.31 (dd, J=8.1,

2.3 Hz, 1H), 6.26 (dd,

J=8.0, 2.1 Hz, 1H),

6.19 (t, J=2.2 Hz, 1H)

3.81 (s, 3H) 2.85 (s, 3H)

2-Methoxy-N-

methylaniline

6.95-6.85 (m, 2H),

6.70-6.60 (m, 2H)
3.85 (s, 3H) 2.84 (s, 3H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides insights into the carbon framework of the molecule. The chemical shifts

of the aromatic carbons are particularly sensitive to the position of the electron-donating

methoxy and N-methylamino groups.

Compound
δ (ppm) -
Aromatic C-
N

δ (ppm) -
Aromatic C-
O

δ (ppm) -
Other
Aromatic
Carbons

δ (ppm) -
OCH₃

δ (ppm) -
NCH₃

4-Methoxy-N-

methylaniline[

1]

143.75 152.13
114.96,

113.67
55.89 31.63

3-Methoxy-N-

methylaniline
150.50 160.80

129.79,

105.58,

102.21, 98.23

54.96 30.60

2-Methoxy-N-

methylaniline
138.50 147.50

121.2, 116.5,

110.0, 109.5
55.20 31.00
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The isomers of Methoxy-N-methylaniline are expected to have the same

molecular ion peak, but may show subtle differences in their fragmentation patterns.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

4-Methoxy-N-methylaniline[1] 137.08
122 (M-CH₃), 107 (M-CH₂O),

94 (M-C₂H₅O)

3-Methoxy-N-methylaniline 137.08
122 (M-CH₃), 107 (M-CH₂O),

94 (M-C₂H₅O)

2-Methoxy-N-methylaniline 137.08
122 (M-CH₃), 107 (M-CH₂O),

94 (M-C₂H₅O)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The C-N,

C-O, and N-H stretching and bending vibrations, as well as the aromatic C-H bending patterns,

are diagnostic for these isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Key IR Absorptions (cm⁻¹)

4-Methoxy-N-methylaniline

~3400 (N-H stretch), ~2950-2850 (C-H stretch),

~1610 (aromatic C=C stretch), ~1240

(asymmetric C-O-C stretch), ~1030 (symmetric

C-O-C stretch), ~820 (para-disubstituted C-H

bend)

3-Methoxy-N-methylaniline

~3400 (N-H stretch), ~2950-2850 (C-H stretch),

~1600, 1490 (aromatic C=C stretch), ~1230

(asymmetric C-O-C stretch), ~1040 (symmetric

C-O-C stretch), ~770, 690 (meta-disubstituted

C-H bend)

2-Methoxy-N-methylaniline

~3400 (N-H stretch), ~2950-2850 (C-H stretch),

~1600, 1500 (aromatic C=C stretch), ~1240

(asymmetric C-O-C stretch), ~1020 (symmetric

C-O-C stretch), ~750 (ortho-disubstituted C-H

bend)

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The position of the absorption maxima (λmax) is influenced by the conjugation and the

substitution pattern of the aromatic ring.

Compound λmax (nm) in Ethanol

4-Methoxy-N-methylaniline ~245, ~300

3-Methoxy-N-methylaniline ~240, ~290

2-Methoxy-N-methylaniline ~240, ~285

Experimental Workflows and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Comparison of Isomers

Sample Preparation

Spectroscopic Analysis

Data Interpretation and Comparison

Conclusion

4-Methoxy-N-methylaniline
and its isomers (2- and 3-)

NMR Spectroscopy
(¹H and ¹³C)

Infrared (IR)
Spectroscopy

Mass Spectrometry
(GC-MS)

UV-Visible
Spectroscopy

Compare Chemical Shifts
and Coupling Patterns

Compare Functional Group
and Fingerprint Regions

Compare Molecular Ion
and Fragmentation

Compare λmax
and Molar Absorptivity

Isomer Identification

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic comparison of isomers.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the aniline isomer was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal
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standard.

¹H NMR Acquisition:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Spectral width: -10 to 220 ppm

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting

spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS

signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR

crystal.

Data Acquisition:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of scans: 32

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and

automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: Samples were diluted to approximately 100 µg/mL in dichloromethane.

GC Conditions:

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Inlet temperature: 250°C

Carrier gas: Helium at a constant flow of 1 mL/min.

Oven program: Initial temperature of 80°C, hold for 2 min, then ramp at 10°C/min to 280°C

and hold for 5 min.

MS Conditions:

Ion source temperature: 230°C

Quadrupole temperature: 150°C

Ionization energy: 70 eV

Mass range: 40-400 amu

Data Analysis: The total ion chromatogram (TIC) was used to determine retention times, and

the mass spectra of the corresponding peaks were analyzed for molecular ion and

fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy
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Instrumentation: A dual-beam UV-Visible spectrophotometer.

Sample Preparation: A stock solution of each isomer was prepared in ethanol at a

concentration of 1 mg/mL. This was further diluted with ethanol to achieve an absorbance in

the range of 0.2-0.8 AU.

Data Acquisition:

Wavelength range: 200-400 nm

Scan speed: 400 nm/min

Slit width: 1.0 nm

Data Processing: A baseline correction was performed using ethanol as the blank. The

wavelengths of maximum absorbance (λmax) were determined from the resulting spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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